Renal Transporter Substrate Selectivity: Edaravone Sulfate vs. Edaravone Glucuronide at hOAT1, hOAT3, and BCRP
Edaravone sulfate is a high-affinity substrate for the basolateral renal transporters hOAT1 and hOAT3, and for the apical efflux transporter BCRP, while edaravone glucuronide is not transported by any of these three transporters. In hOAT1-transfected HEK-293 cells, the Km of edaravone sulfate uptake was 10.8–11 μM; in hOAT3-transfected cells, Km was 15.0–15.1 μM [1]. In BCRP-expressing membrane vesicles, ATP-dependent uptake of edaravone sulfate showed Km = 16.5 μM [2]. In contrast, edaravone glucuronide exhibited no significant uptake via hOAT1 or hOAT3 (not a substrate), and no ATP-dependent uptake in BCRP vesicles; its luminal efflux is instead mediated by MRP4 (Km = 9.85 μM) [2]. This transporter selectivity profile means that edaravone sulfate and glucuronide are handled by completely distinct renal clearance pathways.
| Evidence Dimension | hOAT1-mediated uptake affinity (Km) |
|---|---|
| Target Compound Data | Km = 10.8–11 μM (edaravone sulfate) |
| Comparator Or Baseline | Edaravone glucuronide: not a substrate (no measurable uptake above vector control) |
| Quantified Difference | Qualitative difference: substrate vs. non-substrate |
| Conditions | hOAT1-transfected HEK-293 cells; [³H]PAH as reference substrate |
Why This Matters
Procurement of the sulfate reference standard—not the glucuronide—is essential for transporter-mediated drug-drug interaction studies, renal clearance prediction, and in vitro-to-in vivo extrapolation (IVIVE) of edaravone disposition.
- [1] Mizuno, N., et al. (2007) Human Organic Anion Transporters 1 (hOAT1/SLC22A6) and 3 (hOAT3/SLC22A8) Transport Edaravone (MCI-186) and Its Sulfate Conjugate. Drug Metabolism and Disposition, 35(11), 2007-2012. (Re-evaluated 2024: Pharmacol Res, 209, 107437). View Source
- [2] Mizuno, N., et al. (2024) Evaluation of the Role of Breast Cancer Resistance Protein (BCRP/ABCG2) and Multidrug Resistance-Associated Protein 4 (MRP4/ABCC4) in The Urinary Excretion of Sulfate and Glucuronide Metabolites of Edaravone. Pharmacological Research, 209, 107486. View Source
